molecular formula C12H14N4O2S B2894481 N-(5-acetyl-4-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013785-86-8

N-(5-acetyl-4-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2894481
CAS No.: 1013785-86-8
M. Wt: 278.33
InChI Key: PJKZFIUIEGJFRF-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the following steps:

  • Formation of 5-acetyl-4-methylthiazol-2-yl chloride: This intermediate is prepared by reacting 4-methylthiazole with acetyl chloride in the presence of a suitable catalyst.

  • Coupling with 1,3-dimethyl-1H-pyrazole-5-carboxamide: The thiazolyl chloride is then reacted with 1,3-dimethyl-1H-pyrazole-5-carboxamide under controlled conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-(5-acetyl-4-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the thiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.

Scientific Research Applications

Chemistry: In chemistry, N-(5-acetyl-4-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. It has been investigated for its effects on various biological targets, including enzymes and receptors involved in disease processes.

Medicine: In the field of medicine, this compound has been explored for its therapeutic potential. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to develop derivatives with improved efficacy and safety profiles.

Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which N-(5-acetyl-4-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(5-acetyl-4-methylthiazol-2-yl)acetamide: A structurally related compound with similar reactivity and applications.

  • N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives:

Uniqueness: N-(5-acetyl-4-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide stands out due to its specific structural features and reactivity profile. Its unique combination of functional groups and heterocyclic rings allows for diverse chemical transformations and biological activities, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-6-5-9(16(4)15-6)11(18)14-12-13-7(2)10(19-12)8(3)17/h5H,1-4H3,(H,13,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKZFIUIEGJFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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